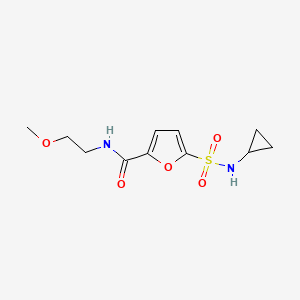

5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide

Description

5-(N-Cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core modified with a cyclopropylsulfamoyl group at position 5 and a 2-methoxyethyl substituent on the amide nitrogen. This compound is structurally designed to combine the metabolic stability conferred by the cyclopropyl group with the solubility-enhancing properties of the methoxyethyl chain.

Properties

IUPAC Name |

5-(cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-17-7-6-12-11(14)9-4-5-10(18-9)19(15,16)13-8-2-3-8/h4-5,8,13H,2-3,6-7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORCJRZHIJMZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(O1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine, such as 2-methoxyethylamine, under suitable conditions (e.g., using coupling reagents like EDCI or DCC).

Attachment of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group is introduced via sulfonamide formation, typically involving the reaction of a cyclopropylamine with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

Reduction: Reduction of the carboxamide group can yield corresponding amines or alcohols, depending on the conditions.

Substitution: The methoxyethyl group can be substituted under nucleophilic conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxyethyl group.

Major Products

Oxidation: Furanones or other oxidized furan derivatives.

Reduction: Amines or alcohols derived from the carboxamide group.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group may play a crucial role in binding to these targets, while the furan ring and methoxyethyl group contribute to the overall stability and specificity of the interaction. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The furan-2-carboxamide scaffold is shared among several compounds, but substitutions at positions 5 (furan ring) and the amide nitrogen significantly influence activity and properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Estimated based on substituent contributions.

Key Findings from Comparative Analysis

Biological Activity :

- The benzamide analog 4d () demonstrates potent h-NTPDase2 inhibition, suggesting that the sulfamoyl-cyclopropyl motif is critical for enzyme interaction. However, the furan core in the target compound may confer distinct pharmacokinetic properties compared to the benzene ring in 4d .

- Compound 13 () highlights the importance of aromatic heterocycles (e.g., pyrazolylphenyl) in antiviral activity, whereas the target compound’s methoxyethyl group may enhance solubility for systemic applications .

Physicochemical Properties :

- The 2-methoxyethyl group in the target compound likely reduces LogP compared to lipophilic analogs like 4d or 10 , improving aqueous solubility.

- Nitro-substituted analogs (e.g., 3A ) exhibit lower LogP (~2.9) but may face stability issues due to nitro group reduction in vivo .

Synthetic Routes :

Limitations and Contradictions

- Activity Gaps : While 4d (benzamide) shows sub-µM inhibition of h-NTPDase2, furan-based analogs like the target compound lack explicit activity data, necessitating further testing.

- Structural Trade-offs : The methoxyethyl group may improve solubility but could reduce membrane permeability compared to cyclopropyl or aromatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.